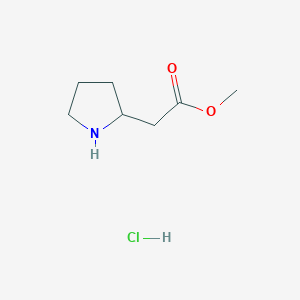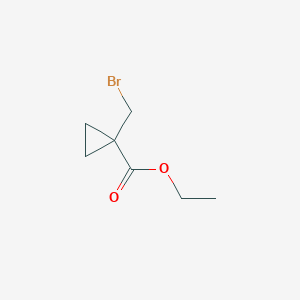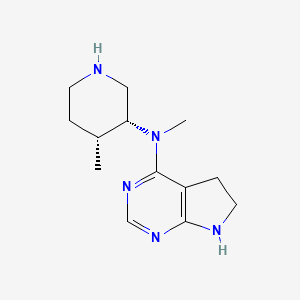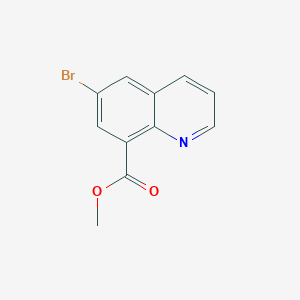
2-(Difluoromethyl)-4-methoxypyridine
Overview
Description
2-(Difluoromethyl)-4-methoxypyridine is a chemical compound that has gained significant attention in various fields of research due to its unique properties. The compound consists of a pyridine ring substituted with a difluoromethyl group at the 2-position and a methoxy group at the 4-position. The incorporation of fluorinated moieties, such as the difluoromethyl group, into organic compounds is of high importance in medicinal and agricultural chemistry because these groups can modulate the biological and physiological activity of a compound by enhancing its lipophilicity, bioavailability, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-methoxypyridine can be achieved through various methods. One common approach involves the direct C-H difluoromethylation of pyridines. The reaction typically involves the use of difluoromethylation reagents under mild conditions, such as metal-catalyzed cross-couplings or radical processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based methods to transfer the difluoromethyl group to the pyridine ring in both stoichiometric and catalytic modes . The use of novel difluorocarbene reagents has also streamlined the production of difluoromethylated compounds, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-methoxypyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve mild temperatures and the use of catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions can produce a wide range of substituted pyridine derivatives .
Scientific Research Applications
2-(Difluoromethyl)-4-methoxypyridine has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-methoxypyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can interact with enzymes and receptors through hydrogen bonding, enhancing the compound’s binding affinity and specificity . This interaction can modulate the activity of the target enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Difluoromethyl)-4-methoxypyridine include other difluoromethylated pyridines and fluorinated aromatic compounds. Examples include difluoromethyl phenyl sulfide and trifluoromethylated pyridines .
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern on the pyridine ring. The presence of both the difluoromethyl and methoxy groups provides unique chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(difluoromethyl)-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c1-11-5-2-3-10-6(4-5)7(8)9/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVMXWWXTCPJHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,7-Dibromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1428519.png)


![2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol](/img/structure/B1428522.png)
![1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine](/img/structure/B1428524.png)




